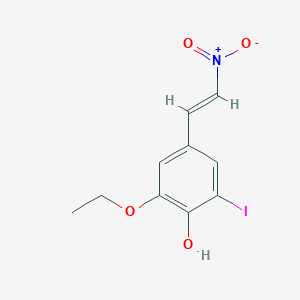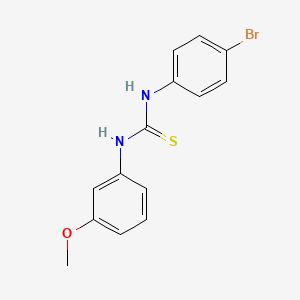
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as BML-210, is a synthetic compound that has been studied for its potential therapeutic effects. It belongs to the class of acrylamide derivatives and has been found to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
The mechanism of action of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune response. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB. This results in the suppression of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have antioxidant properties and can protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be controlled. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the limitations of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For the study of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide include the development of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide as a therapeutic agent for inflammatory diseases and the study of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide in combination with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide involves the reaction of 4-bromobenzaldehyde with 2-methoxy-5-methylphenylamine in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with acryloyl chloride in the presence of a base to yield 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide. The overall synthesis process involves several steps and requires careful control of reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential therapeutic effects in various scientific research applications. One of the most promising applications of 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide is in the treatment of inflammatory diseases. Studies have shown that 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)acrylamide has also been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-12-3-9-16(21-2)15(11-12)19-17(20)10-6-13-4-7-14(18)8-5-13/h3-11H,1-2H3,(H,19,20)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBYYAHHGRTMGB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-bromophenyl)-N-(2-methoxy-5-methylphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

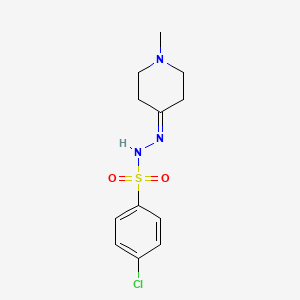


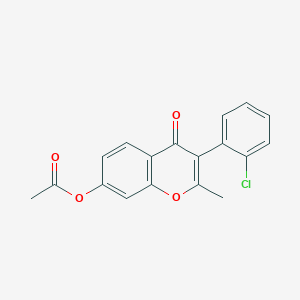

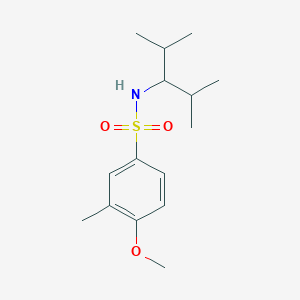
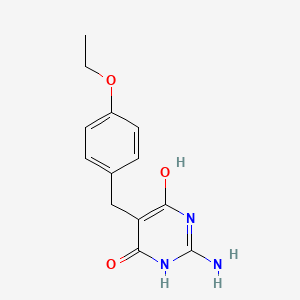
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5766817.png)
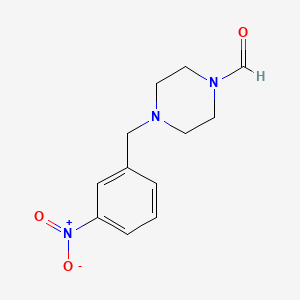
![N-(3-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5766823.png)
![3-[1-isobutyl-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5766835.png)

